(R)-5-METHYLHYDANTOIN

Vue d'ensemble

Description

La Méthylhydantoïne-5-(D) est un dérivé de l'hydantoïne, un composé organique hétérocyclique. Les hydantoïnes sont connues pour leurs applications diverses en médecine, en agriculture et dans l'industrie chimique.

Méthodes De Préparation

La Méthylhydantoïne-5-(D) peut être synthétisée par plusieurs méthodes. Une méthode courante est la synthèse d'Urech hydantoïne, qui implique la réaction du sulfate d'alanine avec du cyanate de potassium . Cette méthode est similaire aux voies modernes utilisant les alkyl- et arylcyanates. La production industrielle implique souvent la condensation d'acides aminés avec des cyanates et des isocyanates .

Analyse Des Réactions Chimiques

La Méthylhydantoïne-5-(D) subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

La Méthylhydantoïne-5-(D) a de nombreuses applications dans la recherche scientifique. En chimie, elle est utilisée comme élément de base pour synthétiser des molécules plus complexes. En biologie, elle a été étudiée pour son potentiel en tant qu'agent antiépileptique et antibactérien . En médecine, elle est explorée pour son potentiel dans le traitement du cancer et du SIDA . De plus, elle a des applications en agriculture comme herbicide et fongicide .

Mécanisme d'action

Le mécanisme d'action de la Méthylhydantoïne-5-(D) implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle inhibe la morphogenèse virale et la synthèse de l'ARN, ce qui explique ses propriétés antivirales . Elle agit également comme un antioxydant, protégeant contre le stress oxydatif et l'inflammation .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticonvulsant Activity : Hydantoin derivatives, including (R)-5-Methylhydantoin, have been studied for their anticonvulsant properties. Research indicates that these compounds can modulate neuronal excitability and are being explored as potential treatments for epilepsy .

- Antiviral Properties : this compound has shown promise in antiviral applications. A related compound, 5-(3,4-dichlorophenyl)methylhydantoin, was found to inhibit poliovirus replication by blocking both the assembly of the virus and post-synthetic cleavages of viral proteins . This suggests that this compound may share similar mechanisms worth investigating.

- Cancer Research : Some hydantoin derivatives are being evaluated for their cytotoxic effects against cancer cells. Studies have indicated that these compounds may serve as carrier ligands for the synthesis of platinum and palladium complexes with potential anticancer activity .

Biochemical Applications

- Enzyme Inhibition : this compound has been investigated as an inhibitor of various enzymes, including glycogen synthase kinase-3 (GSK-3), which plays a critical role in numerous cellular processes. Compounds derived from hydantoins have demonstrated significant inhibitory activity against GSK-3β, suggesting potential therapeutic applications in diseases such as Alzheimer's .

- Neuropharmacology : The compound's interaction with serotonin receptors has been highlighted in studies focusing on cognitive enhancement and mood regulation. Its potential to act as a 5-HT6 receptor ligand opens avenues for treating psychiatric disorders and cognitive impairments associated with aging .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have indicated that certain hydantoin derivatives may exhibit adverse effects at high doses; thus, understanding the dose-response relationship is crucial for its application in pharmacotherapy .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticonvulsant | Rajic et al., 2006 | Demonstrated anticonvulsant activity in animal models |

| Antiviral | PubMed, 2000 | Inhibited poliovirus replication through multiple mechanisms |

| Cancer Research | Bakalova et al., 2008 | Potential cytotoxic effects when used as a ligand for metal complexes |

| Enzyme Inhibition | MDPI, 2024 | Significant inhibition of GSK-3β activity |

| Neuropharmacology | MDPI, 2019 | Potential cognitive enhancement effects via serotonin receptor modulation |

Mécanisme D'action

The mechanism of action of Methylhydantoin-5-(D) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral morphogenesis and RNA synthesis, which explains its antiviral properties . It also acts as an antioxidant, protecting against oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

La Méthylhydantoïne-5-(D) peut être comparée à d'autres dérivés de l'hydantoïne tels que la 1-méthylhydantoïne et la 5,5-diméthylhydantoïne. Bien que tous ces composés partagent une structure centrale similaire, la Méthylhydantoïne-5-(D) est unique en raison de ses substituants spécifiques et des propriétés qui en résultent . D'autres composés similaires comprennent la phénytoïne, qui est utilisée comme anticonvulsivant, et la dantrolène, un relaxant musculaire .

Activité Biologique

(R)-5-Methylhydantoin is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, antiproliferative effects, anti-inflammatory properties, and potential applications in drug design.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Urech synthesis, which involves the reaction of potassium cyanate with amino acids. The structural configuration of this compound plays a crucial role in its biological activity, particularly the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring .

2. Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines. The compound has shown promising results in vitro:

| Cell Line | IC50 (µmol/L) | Activity Level |

|---|---|---|

| HepG2 (Liver) | 15–35 | Moderate |

| A2780 (Ovarian) | >50 | Insignificant |

| MCF7 (Breast) | 4.5 | Potent |

In particular, this compound exhibited potent cytotoxicity against the MCF7 breast adenocarcinoma cell line with an IC50 value of 4.5 µmol/L. In contrast, it showed moderate activity against HepG2 cells and negligible effects on A2780 cells .

3. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays. One study demonstrated that derivatives of 1-methylhydantoin could significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 cells stimulated by lipopolysaccharides (LPS). The inhibition rates were measured as follows:

| Compound | TNF-α Inhibition Rate (%) | IL-1β Inhibition Rate (%) |

|---|---|---|

| Compound 2 | 45 ± 5 | 40 ± 4 |

| Compound 4 | 50 ± 6 | 48 ± 5 |

These results indicate that modifications to the hydantoin structure can enhance its anti-inflammatory activity .

4. Mechanistic Insights

The mechanism behind the biological activities of this compound involves its interaction with various cellular pathways. For instance, studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 37 ± 4 |

| COX-2 | 126 ± 12 |

These findings highlight the potential of this compound as a therapeutic agent for inflammatory conditions .

5. Case Studies and Applications

Several case studies have documented the efficacy of hydantoin derivatives, including this compound, in treating various diseases:

- Cancer Treatment : A study demonstrated that compounds derived from hydantoins could selectively induce apoptosis in cancer cells while sparing normal cells.

- Anti-inflammatory Drugs : Research has shown that hydantoins can serve as scaffolds for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

Propriétés

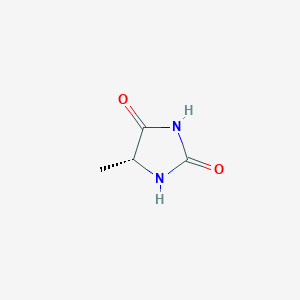

IUPAC Name |

(5R)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364603 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-68-7 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.